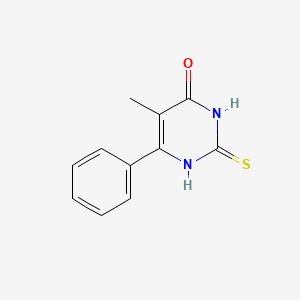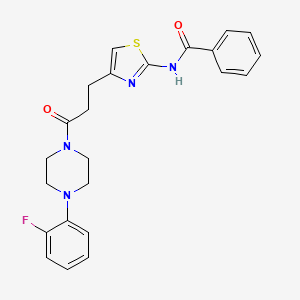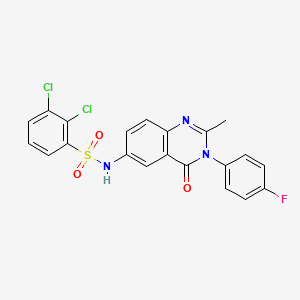![molecular formula C10H9ClF3NO B2572597 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 949444-74-0](/img/structure/B2572597.png)
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide” is a type of organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of “2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide” is C10H9ClF3NO, and its molecular weight is 251.63 . The structure includes a benzene ring substituted with a trifluoromethyl group .
Physical And Chemical Properties Analysis
“2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide” is a powder at room temperature . It has a molecular weight of 251.64 .
Applications De Recherche Scientifique
Detection and Analysis Techniques
A study by Khan et al. (2015) presents a method for extracting and detecting flutamide (a derivative of the compound ) from pharmaceutical forms using electrospray ionization tandem mass spectrometry (ESI-MS) combined with a Soxhlet apparatus. This research highlights the propanamide moiety's significance in structural elucidation and its utility in identifying flutamide in unknown samples, potentially aiding in metabolite studies of the drug (Khan et al., 2015).
Chemical Synthesis and Structural Analysis
An improved synthesis method for flutamide, utilizing 3-trifluoromethylaniline as a starting material, was described by Song (2001). This research underscores the synthetic pathways and structural analysis of compounds related to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide, offering insights into the compound's utility in developing pharmaceutical agents (Song, 2001).
Photoreactions and Environmental Stability
Investigations into the photochemistry of flutamide in various media revealed insights into the photoreaction mechanisms of related compounds. Udagawa et al. (2011) studied the effects of magnetic fields on product yields from photoreaction processes, suggesting the involvement of a radical pair mechanism. Such studies contribute to understanding the environmental stability and degradation pathways of similar compounds (Udagawa et al., 2011).
Pharmacokinetic and Metabolic Studies
Research on selective androgen receptor modulators (SARMs) related to 2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide has provided valuable data on pharmacokinetics and metabolism. Wu et al. (2006) explored the pharmacokinetic characteristics of S-1, a SARM, in rats, demonstrating its slow clearance, moderate distribution, and extensive metabolism. Such studies are essential for drug development processes, offering insights into the behavior of similar compounds within biological systems (Wu et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO/c1-6(11)9(16)15-8-5-3-2-4-7(8)10(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZWGHVAKVEFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2572515.png)
![3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2572516.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2572517.png)
![7'-Bromospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2572518.png)
![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)
![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)





![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2572532.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)